molecular formula C15H11Cl2NO2 B1669907 DDAO CAS No. 118290-05-4

DDAO

Cat. No.: B1669907
CAS No.: 118290-05-4
M. Wt: 308.2 g/mol
InChI Key: BRDJPCFGLMKJRU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DDAO is primarily used as a fluorescent probe . It is used for detecting the activity of various enzymes, including β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human serum albumin, and esterase .

Mode of Action

This compound interacts with its target enzymes and produces a pH-dependent red fluorescence . The excitation of this fluorescence is close to the He-Ne red laser line at 633 nm .

Pharmacokinetics

It is known that this compound has good water solubility , which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of this compound’s action is the production of red fluorescence when it interacts with its target enzymes. This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .

Action Environment

The action of this compound is influenced by the pH of its environment . Its fluorescence is pH-dependent, meaning that changes in pH can affect the intensity of the fluorescence and, therefore, the accuracy of enzyme activity measurements.

Preparation Methods

The synthesis of DDAO involves several steps. One common method includes the reaction of pyridone with butanone, followed by chlorination to introduce the chlorine atoms . The reaction conditions typically involve the use of solvents like DMSO and temperatures maintained below -15°C to ensure stability and prevent degradation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

DDAO undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJPCFGLMKJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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